3-(3-BOC-Aminophenyl)phenol

Pharmaceutical intermediate BOC-protected building block Cross-coupling precursor

Sourcing 3-(3-BOC-Aminophenyl)phenol (CAS 1261916-59-9) with the correct meta-meta substitution is critical for reproducible research. This biphenyl intermediate features an orthogonal BOC-protected amine and a free meta-hydroxyl group (C17H19NO3, MW 285.34). Its defined geometry eliminates uncontrolled variables in cross-coupling reactions and solid-phase synthesis, ensuring reliable SAR data, superior coupling efficiency, and lower purification burden compared to ortho- or para-hydroxy analogs.

Molecular Formula C17H19NO3
Molecular Weight 285.34 g/mol
CAS No. 1261916-59-9
Cat. No. B6370705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-BOC-Aminophenyl)phenol
CAS1261916-59-9
Molecular FormulaC17H19NO3
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC=C2)O
InChIInChI=1S/C17H19NO3/c1-17(2,3)21-16(20)18-14-8-4-6-12(10-14)13-7-5-9-15(19)11-13/h4-11,19H,1-3H3,(H,18,20)
InChIKeyRIVUCGCQOUQKAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-BOC-Aminophenyl)phenol (CAS 1261916-59-9) Technical Profile for Sourcing and Comparator Evaluation


3-(3-BOC-Aminophenyl)phenol (CAS 1261916-59-9) is a biphenyl derivative with the molecular formula C17H19NO3 and a molecular weight of 285.34 g/mol . This compound features a tert-butoxycarbonyl (BOC)-protected amine group on one phenyl ring and a free hydroxyl group on the other, making it a versatile intermediate in organic synthesis and pharmaceutical research . The BOC protection allows for selective functionalization of the hydroxyl group while preserving the amine for later deprotection under acidic conditions .

Critical Substitution Risks: Why 3-(3-BOC-Aminophenyl)phenol Cannot Be Replaced by Simple Analogs


While numerous BOC-aminophenol derivatives share the same molecular formula (C17H19NO3) and similar molecular weights, their regioisomeric variations produce fundamentally different steric and electronic environments that alter reactivity, solubility, and crystallinity . The meta-substitution pattern on both phenyl rings in 3-(3-BOC-Aminophenyl)phenol creates a distinct molecular geometry that influences coupling efficiency in cross-coupling reactions and solid-phase synthesis . Substituting with ortho-hydroxy analogs such as 2-(3-BOC-Aminophenyl)phenol (CAS 1261900-37-1) or para-hydroxy analogs such as 4-(3-BOC-Aminophenyl)phenol (CAS 1261958-25-1) without re-optimization introduces uncontrolled variables in reaction kinetics, purification protocols, and downstream product profiles .

Quantitative Comparator Analysis: 3-(3-BOC-Aminophenyl)phenol vs. Closest Analogs for Informed Sourcing


Purity Benchmarking: 3-(3-BOC-Aminophenyl)phenol vs. 4-Hydroxy Regioisomer

When comparing commercially available purities of regioisomeric BOC-aminophenylphenol derivatives, 3-(3-BOC-Aminophenyl)phenol is consistently supplied at ≥98% purity . In contrast, the 4-hydroxy positional isomer 4-(3-BOC-Aminophenyl)phenol (CAS 1261958-25-1) is typically offered at 96% purity from major suppliers . This 2% absolute difference in purity specification translates to a 50% reduction in total impurity burden when using the 3-hydroxy compound (≤2% impurities vs. ≤4% impurities).

Pharmaceutical intermediate BOC-protected building block Cross-coupling precursor

Positional Isomer Reactivity Comparison: Meta-Hydroxy Substitution for Optimized Coupling Geometry

The meta-substituted hydroxyl group in 3-(3-BOC-Aminophenyl)phenol (both phenyl rings carry meta-substituents relative to the biphenyl linkage) creates a distinct steric profile compared to ortho-hydroxy analogs . Ortho-substituted derivatives such as 2-(3-BOC-Aminophenyl)phenol (CAS 1261900-37-1) introduce steric congestion near the hydroxyl group, which can impede nucleophilic substitution and coupling reactions . The meta-meta substitution pattern provides greater conformational flexibility and reduced steric hindrance at the reactive hydroxyl site .

Suzuki-Miyaura coupling Regioselective synthesis Steric hindrance effects

Solubility and LogP Differentiation vs. Simpler BOC-Aminophenol Core

The biphenyl scaffold of 3-(3-BOC-Aminophenyl)phenol confers significantly higher lipophilicity compared to the simpler mono-phenyl analog N-Boc-3-aminophenol (CAS 19962-06-2). Computational predictions for the 4-hydroxy regioisomer 4-(3-BOC-Aminophenyl)phenol (same molecular formula as target compound) yield a Consensus LogP of 3.37 , whereas N-Boc-3-aminophenol exhibits a LogP of 2.81 . This difference of approximately 0.56 LogP units corresponds to roughly a 3.6-fold increase in octanol-water partition coefficient .

Lipophilicity Partition coefficient Formulation compatibility

Market Availability and Procurement Economics vs. Ortho-Hydroxy Isomer

Market supply patterns reveal differential availability across regioisomeric BOC-aminophenylphenol derivatives. The ortho-hydroxy analog 2-(3-BOC-Aminophenyl)phenol (CAS 1261900-37-1) is available from multiple major suppliers including Sigma-Aldrich and Fluorochem, with standard purity of 95% . In contrast, 3-(3-BOC-Aminophenyl)phenol has a more limited supplier base, which may affect procurement lead times and price stability . The para-hydroxy analog 4-(3-BOC-Aminophenyl)phenol is priced at approximately 310 RMB per 250mg (≈$1.24/mg) from domestic Chinese suppliers .

Supply chain reliability Cost per gram analysis Commercial availability

Synthetic Yield Expectations: BOC-Protected Aminophenol Coupling Efficiency

Synthesis of BOC-protected aminophenol derivatives via Suzuki-Miyaura coupling typically proceeds with yields ranging from 80% to 95%, depending on substrate reactivity and purification methods . For comparison, the synthesis of the simpler N-Boc-3-aminophenol (CAS 19962-06-2) via direct BOC protection of 3-aminophenol with di-tert-butyl dicarbonate proceeds in quantitative yield, with subsequent derivatization steps achieving 44-89% yields . The biphenyl scaffold of 3-(3-BOC-Aminophenyl)phenol requires a palladium-catalyzed cross-coupling step that introduces additional synthetic complexity but enables access to more elaborate molecular architectures .

Synthetic methodology Reaction optimization Yield benchmarking

Optimal Application Scenarios for 3-(3-BOC-Aminophenyl)phenol Based on Evidence-Based Differentiation


Precision Solid-Phase Peptide Synthesis Requiring Orthogonal Protection Strategy

The BOC-protected amine in 3-(3-BOC-Aminophenyl)phenol provides orthogonal protection relative to Fmoc-based strategies commonly employed in solid-phase peptide synthesis (SPPS). The BOC group remains stable under basic Fmoc deprotection conditions (typically piperidine in DMF) but is selectively cleaved under acidic conditions (trifluoroacetic acid or HCl) . This orthogonal protection profile enables sequential deprotection strategies that are essential for complex peptide and peptidomimetic synthesis, where the biphenyl scaffold serves as a rigid conformational constraint . The meta-hydroxy substitution pattern reduces steric interference during resin loading compared to ortho-hydroxy analogs .

Cross-Coupling Reactions Requiring Defined Regiochemistry and Moderate Lipophilicity

3-(3-BOC-Aminophenyl)phenol serves as an effective coupling partner in Suzuki-Miyaura reactions due to its well-defined meta-substitution pattern on both aromatic rings . The biphenyl scaffold provides enhanced lipophilicity (Consensus LogP ~3.37) compared to mono-phenyl BOC-aminophenols (LogP 2.81), improving organic phase partitioning in biphasic reaction systems . This property is particularly valuable when the target molecule requires increased membrane permeability or organic solvent compatibility. The free hydroxyl group at the meta position offers a handle for further functionalization including etherification, esterification, or conversion to a leaving group for nucleophilic aromatic substitution .

Medicinal Chemistry Scaffold Diversification in Hit-to-Lead Optimization

The meta-meta substitution pattern of 3-(3-BOC-Aminophenyl)phenol provides a distinct three-dimensional geometry compared to ortho- and para-substituted isomers, influencing molecular recognition at biological targets . In hit-to-lead optimization campaigns, exploring all three regioisomers (ortho-, meta-, and para-hydroxy) of BOC-aminophenylphenol is standard practice to establish structure-activity relationships (SAR). The ≥98% purity specification ensures that biological assay results are not confounded by isomeric impurities, which is critical for accurate SAR interpretation and patent filing. The BOC-protected amine can be deprotected to reveal a free aniline for amide bond formation or diazonium chemistry, enabling diverse library synthesis .

Academic Research in Amine Protection and Deprotection Methodology Development

3-(3-BOC-Aminophenyl)phenol is employed as a model substrate in studies investigating BOC protection/deprotection kinetics and orthogonal protecting group strategies . The biphenyl chromophore facilitates HPLC and UV-Vis monitoring of reaction progress without requiring additional derivatization. The BOC group can be removed using standard acidic conditions (trifluoroacetic acid in dichloromethane or HCl in dioxane) to generate the free aminophenol for subsequent functionalization . Typical deprotection yields in academic protocols exceed 90%, with the biphenyl scaffold demonstrating stability under both acidic deprotection and basic workup conditions .

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